

Application Notes and Protocols: Apatinib In Vitro Cell Viability Assays

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Compound of Interest

Compound Name: Apatinib

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Introduction

Apatinib is a small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor 2 (VEGFR2).[1] By inhibiting VEGFR2, **Apatinib** blocks downstream signaling pathways crucial for tumor proliferation, migration, and angiogenesis, such as the PI3K/AKT and RAF/MEK/ERK pathways.[1][2] In vitro cell viability and apoptosis assays are fundamental for evaluating the cytotoxic and cytostatic effects of **Apatinib** on various cancer cell lines. This document provides detailed protocols for assessing cell viability using MTT and CCK-8 assays, and for quantifying apoptosis using flow cytometry with Annexin V/PI staining.

Data Presentation: Apatinib IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for **Apatinib** vary across different cancer cell lines. The following table summarizes reported IC50 values for **Apatinib** in various human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Assay Duration
HT29	Colorectal Cancer	23.47	24h
HT29	Colorectal Cancer	18.53	48h
HT29	Colorectal Cancer	15.68	72h
HCT116	Colorectal Cancer	20.33	24h
HCT116	Colorectal Cancer	16.28	48h
HCT116	Colorectal Cancer	13.54	72h
SGC-7901	Gastric Cancer	~15	48h
BGC-823	Gastric Cancer	~20	48h
MGC-803	Gastric Cancer	~18	48h
A549	Non-Small Cell Lung Cancer	~10	48h
H1299	Non-Small Cell Lung Cancer	~12	48h
A2780	Ovarian Cancer	24.13	48h
SKOV-3	Ovarian Cancer	27.65	48h
CAOV-3	Ovarian Cancer	32.17	48h
ASPC-1	Pancreatic Cancer	Varies (Dose-dependent)	24h, 48h, 72h
PANC-1	Pancreatic Cancer	Varies (Dose-dependent)	24h, 48h, 72h
MG63	Osteosarcoma	>10	24h & 48h
KHOS	Osteosarcoma	>10	24h & 48h
KB	Oral Epidermoid Carcinoma	15.18 ± 0.63	Not Specified
MCF-7	Breast Cancer	17.16 ± 0.25	Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. The data presented here is a compilation from multiple sources for comparative purposes.[3][4][5]

Experimental Protocols

Cell Viability - MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

- Selected cancer cell lines
- Complete cell culture medium
- **Apatinib** (dissolved in DMSO)
- 96-well plates
- MTT solution (5 mg/mL in PBS)[7]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest cells during their logarithmic growth phase.
 - Perform a cell count and assess viability (typically >90%).
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.[8]

- Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[\[8\]](#)[\[9\]](#)
- **Apatinib Treatment:**
 - Prepare serial dilutions of **Apatinib** from a stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM).[\[10\]](#)[\[4\]](#)
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest **Apatinib** concentration).
 - Carefully remove the medium from the wells and add 100 µL of the prepared **Apatinib** dilutions or control medium.
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[\[10\]](#)
- **MTT Addition and Incubation:**
 - After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[\[6\]](#)[\[7\]](#)
 - Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[\[6\]](#)[\[9\]](#)
- **Solubilization:**
 - Carefully remove the medium containing MTT.
 - Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[6\]](#)
 - Gently mix on a plate shaker for 5-10 minutes.
- **Data Acquisition:**
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[\[6\]](#)[\[8\]](#) A reference wavelength of 630 nm can be used to reduce background noise.
[\[8\]](#)

Cell Viability - CCK-8 Assay Protocol

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for determining the number of viable cells. It utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.[11][12]

Materials:

- Selected cancer cell lines
- Complete cell culture medium
- **Apatinib** (dissolved in DMSO)
- 96-well plates
- CCK-8 solution[11]
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed 100 μ L of cell suspension (e.g., 4,000-5,000 cells/well) into a 96-well plate.[12][13]
 - Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[11]
- **Apatinib** Treatment:
 - Add various concentrations of **Apatinib** to the wells.
 - Incubate for the desired duration (e.g., 24, 48, or 72 hours).
- CCK-8 Addition and Incubation:
 - Add 10 μ L of CCK-8 solution to each well.[11][12]

- Incubate the plate for 1-4 hours at 37°C.[11][12] The incubation time may need to be optimized depending on the cell type and density.
- Data Acquisition:
 - Measure the absorbance at 450 nm using a microplate reader.[11][13]

Apoptosis Assay - Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).[14][15][16]

Materials:

- Selected cancer cell lines
- 6-well plates or T25 flasks
- **Apatinib** (dissolved in DMSO)
- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- PBS
- Flow cytometer

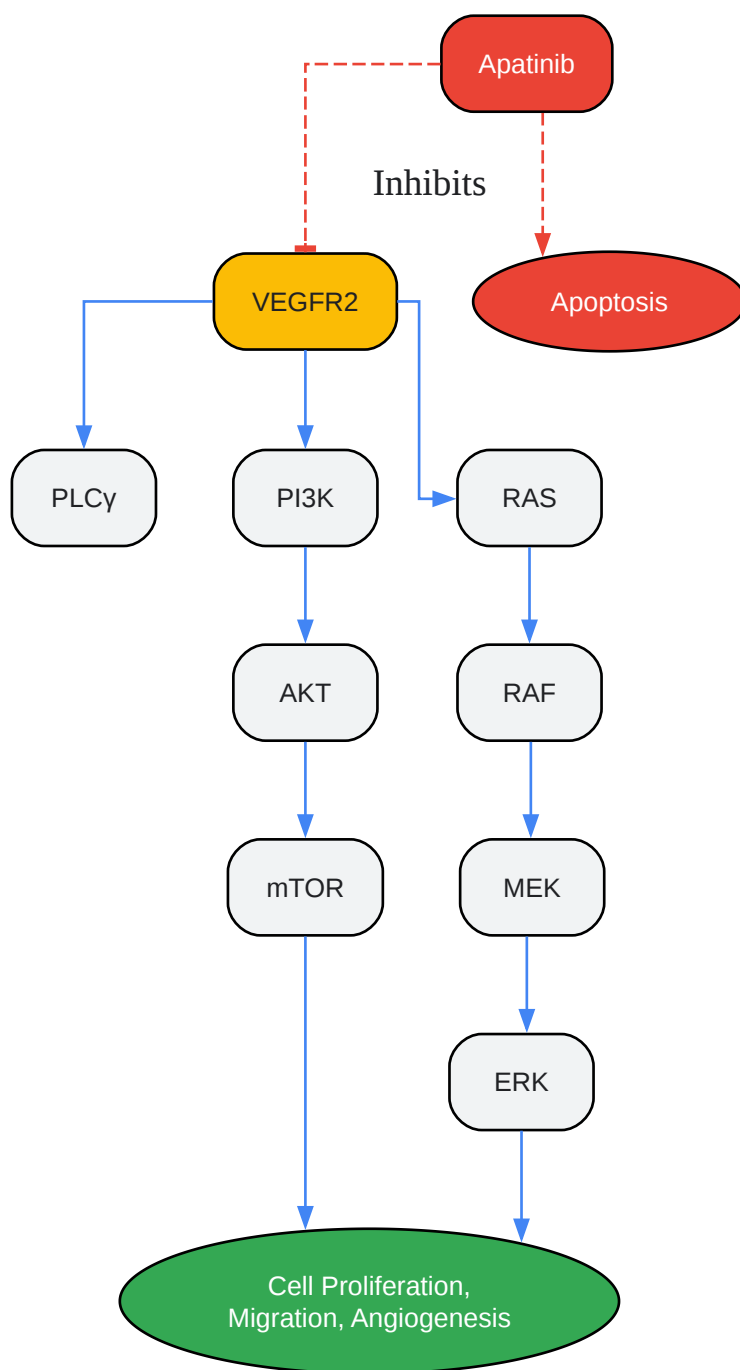
Procedure:

- Cell Seeding and Treatment:
 - Seed cells (e.g., 1×10^6 cells) in 6-well plates or T25 flasks and allow them to attach overnight.[16]
 - Treat the cells with the desired concentrations of **Apatinib** for a specified time (e.g., 48 hours). Include a vehicle-treated control.

- Cell Harvesting:
 - After incubation, collect the supernatant containing floating cells.
 - Wash the adherent cells with PBS and then detach them using trypsin.
 - Combine the detached cells with their respective supernatant.[\[17\]](#)
 - Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and discard the supernatant.[\[16\]](#)
- Staining:
 - Wash the cells once with cold PBS.[\[17\]](#)
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.[\[18\]](#)
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5-10 μ L of Propidium Iodide to the cell suspension.[\[18\]](#)
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[\[17\]](#)[\[18\]](#)
- Data Acquisition:
 - Add 400 μ L of 1X Binding Buffer to each tube.[\[18\]](#)
 - Analyze the samples by flow cytometry within one hour.[\[17\]](#)
 - Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Mandatory Visualizations

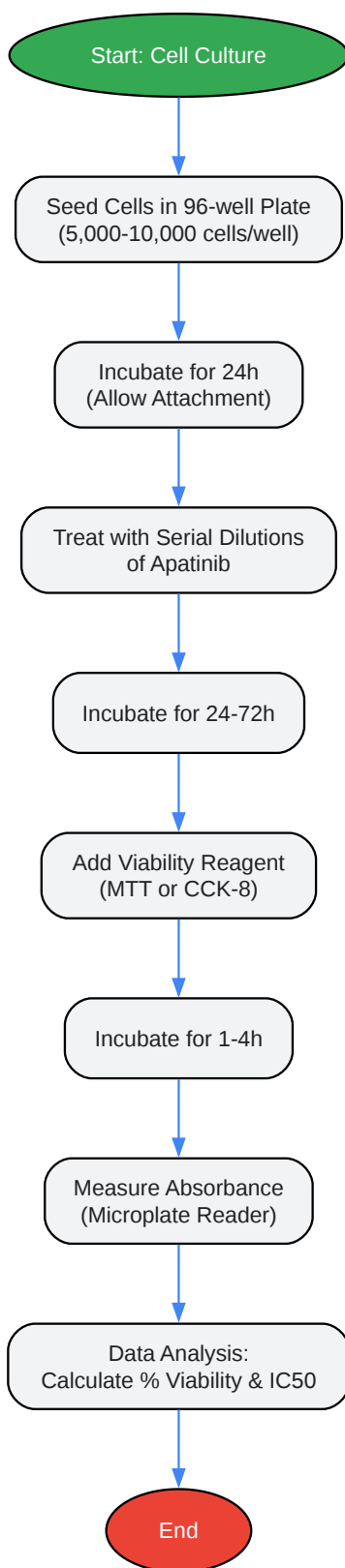
Signaling Pathway



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Caption: **Apatinib** inhibits VEGFR2, blocking downstream PI3K/AKT and RAF/MEK/ERK pathways.

Experimental Workflow



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Caption: Workflow for **Apatinib** in vitro cell viability assay (MTT/CCK-8).

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References

- 1. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-technne.com]
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